1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
Overview
Description
1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with two chlorine atoms and a complex ether chain. The presence of the methoxy and prop-2-enyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the following steps:
Friedel-Crafts Alkylation: This step introduces the prop-2-enyl group onto the benzene ring.
Chlorination: The final step involves the chlorination of the benzene ring using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods may also involve the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy and prop-2-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the prop-2-enyl group to a propyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or fully reduced derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in proteins. The ether chains and methoxy group can form hydrogen bonds with polar residues, enhancing binding affinity. The chlorine atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-methoxybenzene: Lacks the extended ether chain and prop-2-enyl group, making it less complex.
1,2-Dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzene: Similar structure but with different substitution patterns on the benzene ring.
1,2-Dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene: Similar but lacks the prop-2-enyl group.
Uniqueness
1,2-Dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene is unique due to its combination of chlorine atoms, extended ether chain, methoxy group, and prop-2-enyl group
Properties
IUPAC Name |
1,2-dichloro-3-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O4/c1-3-5-15-8-9-17(19(14-15)23-2)25-12-10-24-11-13-26-18-7-4-6-16(21)20(18)22/h3-4,6-9,14H,1,5,10-13H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFQNDZJSLZHHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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